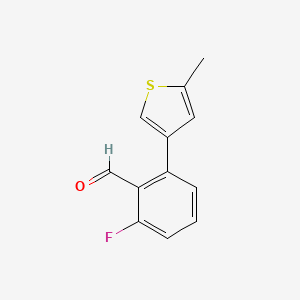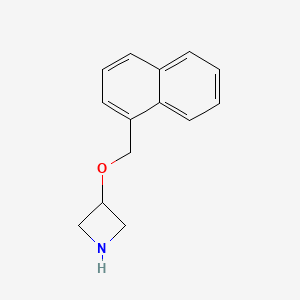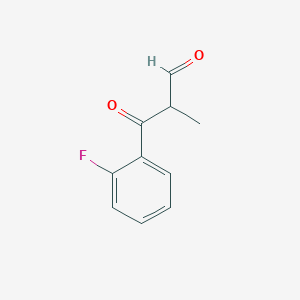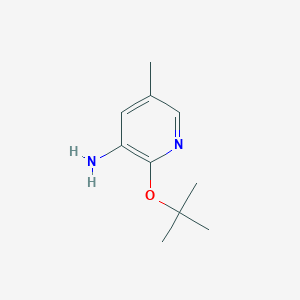
N-(cyclopropylmethyl)-3,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3,4-difluoroaniline is an organic compound that features a cyclopropylmethyl group attached to a 3,4-difluoroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution with cyclopropylmethyl bromide or chloride .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding cyclopropylmethyl-3,4-difluoroaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Lithium diisopropylamide, Grignard reagents.
Major Products Formed
The major products formed from these reactions include quinones, reduced anilines, and various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-3,4-difluoroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclopropylmethyl)-3,4-dichloroaniline
- N-(cyclopropylmethyl)-3,4-dimethoxyaniline
- N-(cyclopropylmethyl)-3,4-dibromoaniline
Uniqueness
N-(cyclopropylmethyl)-3,4-difluoroaniline is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI-Schlüssel |
ALQYXADSRJTOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)





![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)


![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
![1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13307967.png)


